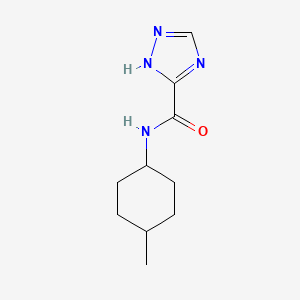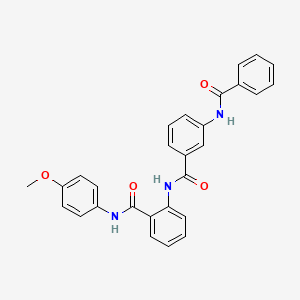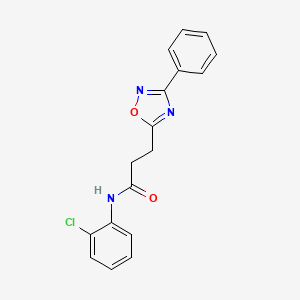![molecular formula C15H12N4O2 B3494689 1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one](/img/structure/B3494689.png)
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one
Descripción general
Descripción
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring attached to a phenyl group via an ether linkage, and an ethanone moiety
Métodos De Preparación
The synthesis of 1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Ether Formation: The phenyl group is then linked to the tetrazole ring through an ether bond, often using a nucleophilic substitution reaction.
Attachment of the Ethanone Moiety: Finally, the ethanone group is introduced, typically through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenol and tetrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Aplicaciones Científicas De Investigación
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Its structural properties may be exploited in the development of new materials, such as polymers or coatings with specific chemical resistances or mechanical properties.
Biological Studies: The compound can be used as a probe or a ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism by which 1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one exerts its effects depends on its application:
Drug Development: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.
Materials Science: The compound’s stability and reactivity can influence the properties of materials, such as their resistance to degradation or their mechanical strength.
Comparación Con Compuestos Similares
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one can be compared to other compounds with similar structures:
1-Phenyl-1H-tetrazole-5-thiol: This compound also contains a tetrazole ring but differs in its functional groups, leading to different reactivity and applications.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: This compound has an imidazole ring instead of a tetrazole ring, which can result in different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the tetrazole ring and the ethanone moiety, providing a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-(1-phenyltetrazol-5-yl)oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-11(20)12-7-9-14(10-8-12)21-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABDNKKVGVDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B3494609.png)



![1'-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3494632.png)
![1'-(2,6-dichlorobenzyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B3494636.png)
![(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3494638.png)
![2-[2-(4-CHLOROPHENYL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE](/img/structure/B3494646.png)

![4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3494665.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3494671.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3494677.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B3494683.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3494697.png)
